10-Methoxycamptothecin

Topoisomerase I inhibition Enzymology SAR

Researchers comparing camptothecin analogs often encounter variability due to unaccounted potency differences. 10-Methoxycamptothecin is a structurally defined Topo I inhibitor that addresses this gap. - 10-fold more potent than CPT in stabilizing the Topo I-DNA complex, enabling quantitative SAR benchmarks at the 10-position. - Demonstrates preferential lung tissue accumulation (AUC >1000-fold over plasma), making it uniquely suited for preclinical lung cancer models. - Undergoes extensive in vivo conversion to HCPT (3.87-fold higher metabolite exposure), serving as a model compound for sequential prodrug metabolism studies.

Molecular Formula C21H18N2O5
Molecular Weight 378.4 g/mol
CAS No. 19685-10-0
Cat. No. B022973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methoxycamptothecin
CAS19685-10-0
Synonyms9-methoxycamptothecin
Molecular FormulaC21H18N2O5
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O
InChIInChI=1S/C21H18N2O5/c1-3-21(26)15-8-17-18-12(6-11-7-13(27-2)4-5-16(11)22-18)9-23(17)19(24)14(15)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1
InChIKeyKLFJSYOEEYWQMR-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Methoxycamptothecin: Topoisomerase I Inhibitor


10-Methoxycamptothecin (MCPT; CAS: 19685-10-0) is a naturally occurring pentacyclic quinoline alkaloid derivative of camptothecin (CPT) isolated from Camptotheca acuminata [1]. MCPT exerts its anticancer effects through the specific inhibition of DNA topoisomerase I (Topo I), an enzyme critical for DNA replication and transcription [2]. While belonging to the broader class of camptothecin analogs, the distinct 10-methoxy substitution on the A-ring confers quantifiable differences in target engagement potency, in vivo metabolic conversion, and tissue-specific accumulation compared to its close structural relatives, such as 10-hydroxycamptothecin (HCPT) and the parent compound CPT [1].

MCPT vs. HCPT and CPT: Substitution Risks


Direct substitution of one camptothecin analog for another is a significant source of experimental variability and misinterpretation. The minor structural variation at the 10-position—a methoxy group (-OCH3) in MCPT versus a hydroxyl group (-OH) in HCPT—results in a tenfold difference in potency for stabilizing the Topo I-DNA cleavable complex compared to CPT [1]. Furthermore, MCPT undergoes extensive metabolic conversion in vivo to its active metabolite, HCPT, a pharmacokinetic behavior not shared by the parent CPT or other clinically used analogs like topotecan [2]. Consequently, selecting an 'in-class' analog without accounting for these differences will compromise the validity of target engagement studies, efficacy comparisons, and pharmacokinetic/pharmacodynamic (PK/PD) modeling.

MCPT Comparative Evidence vs. Analogs


Topo I-DNA Complex Stabilization vs. CPT

MCPT demonstrates a 10-fold increase in potency for stabilizing the Topo I-DNA cleavable complex compared to unmodified camptothecin [1]. This metric is a primary determinant of the compound's ability to induce DNA damage. The study further indicates that the 10-methoxy substitution achieves this without the even greater, but potentially less predictable, 100-fold increase seen with a 10-hydroxy substitution [1].

Topoisomerase I inhibition Enzymology SAR

Cytotoxicity in Ovarian Cancer vs. HCPT

In a direct comparison of antitumor activity against the 2774 human ovarian carcinoma cell line, 10-methoxycamptothecin (MCPT) was found to exhibit higher cytotoxicity than its close analog 10-hydroxycamptothecin (HCPT) [1].

Cytotoxicity Antitumor activity Ovarian cancer

In Vivo Prodrug Conversion to HCPT

A key differentiator is that MCPT is extensively converted in vivo to HCPT, its active metabolite. Following intragastric administration in rats, the systemic exposure (AUC0-∞) to the metabolite HCPT was 717.25±165.67 ng·h/mL, which is 3.87 times greater than the exposure to the parent MCPT (185.28±61.73 ng·h/mL) [1]. This indicates MCPT acts as a prodrug, providing a dual mechanism of action not observed with direct HCPT administration.

Pharmacokinetics Metabolism Prodrug

Lung Tissue Selectivity

Following oral administration in a rat model, MCPT demonstrated a pronounced and unusual tissue distribution profile, with the highest drug concentrations found in the lungs. This lung concentration was significantly greater than in other well-perfused organs such as the heart, liver, spleen, and kidney [1]. This property is not commonly reported for other camptothecin analogs like topotecan or SN-38.

Tissue distribution Lung cancer Organotropism

Aqueous Solubility vs. Prodrug

MCPT suffers from poor aqueous solubility, a known limitation that directly impacts its bioavailability and handling [1]. This is a key differentiator from its rationally designed prodrug, MG16, which was shown to have 'markedly improved solubility in a 5% glucose solution' . The solubility of MCPT in DMSO is reported to be 8.33 mg/mL (22.01 mM), requiring ultrasonication for dissolution [2].

Solubility Formulation Drug delivery

MCPT Research Applications


SAR at Camptothecin A-Ring

MCPT is an ideal reference compound for SAR studies focusing on the 10-position of the camptothecin A-ring. Its 10-fold increase in Topo I-DNA cleavable complex stabilization compared to unmodified CPT provides a quantitative benchmark for evaluating the potency impact of 10-methoxy substitution [1].

Lung Cancer Xenograft & Tissue Distribution

The extreme and preferential accumulation of MCPT in lung tissue following oral administration makes it a uniquely valuable tool compound for preclinical lung cancer models [1]. This property supports investigations of organ-specific drug delivery and efficacy against lung tumors, where other camptothecin analogs may lack this tropism.

In Vivo Prodrug and Metabolism Studies

The extensive in vivo conversion of MCPT to its active metabolite HCPT, yielding a 3.87-fold higher systemic exposure for the metabolite, positions MCPT as a model compound for studying sequential prodrug metabolism [1]. This is particularly useful for investigating pharmacokinetic/pharmacodynamic (PK/PD) relationships of a dual-acting agent.

Formulation & Drug Delivery Research

Given its established poor aqueous solubility, MCPT serves as an excellent negative control or starting point for formulation development. The solubility of 8.33 mg/mL in DMSO with sonication [2] provides a clear baseline for evaluating the success of novel solubilization techniques, nanoparticle encapsulation, or prodrug design strategies, as demonstrated by the development of the water-soluble prodrug MG16 [3].

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